
N-methylhexane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylhexane-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a hexane chain with a methyl substitution on the nitrogen atom. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methylhexane-1-sulfonamide typically involves the reaction of hexane-1-sulfonyl chloride with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1-sulfonyl chloride+Methylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-methylhexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methylhexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It serves as a model compound for studying the interactions of sulfonamides with biological targets.
Industry: It is used in the production of polymers and other materials where sulfonamide functionality is desired.
Mecanismo De Acción
The mechanism of action of N-methylhexane-1-sulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Hexane-1-sulfonamide: Lacks the methyl substitution on the nitrogen atom.
N-methylbutane-1-sulfonamide: Has a shorter carbon chain compared to N-methylhexane-1-sulfonamide.
N-methylbenzene-1-sulfonamide: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness: this compound is unique due to its specific structure, which combines a hexane chain with a methyl-substituted sulfonamide group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H17NO2S |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
N-methylhexane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-3-4-5-6-7-11(9,10)8-2/h8H,3-7H2,1-2H3 |
Clave InChI |
APPLCDGNMRAWSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCS(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




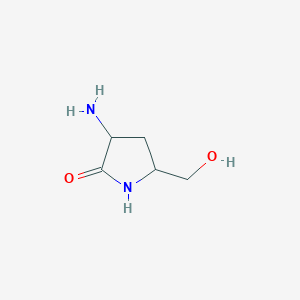
![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)

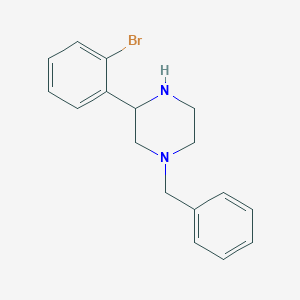
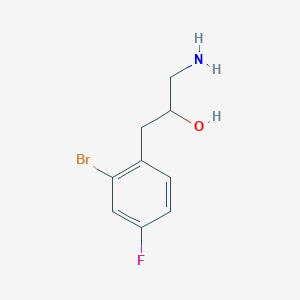
![4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
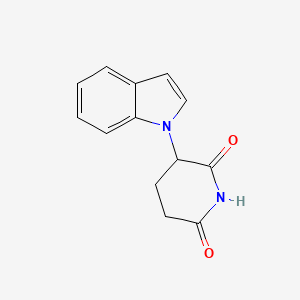
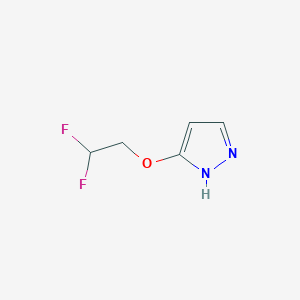



![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
